molecular formula C6H14ClNO B1404068 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride CAS No. 684221-30-5

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride

Cat. No. B1404068
M. Wt: 151.63 g/mol
InChI Key: MFXCZJZHNHCVON-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride, often referred to as THFA-HCl, is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a variety of potential uses, both in laboratory settings and in the medical field.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Schiff Bases : Schiff bases derived from similar compounds like 2-(piperidin-4-yl)ethanamine have been prepared, showing potential as pancreatic lipase inhibitors and demonstrating antimicrobial and antioxidant activities. These findings indicate potential applications in medicinal chemistry and drug discovery (Warad et al., 2020).
  • Copper(II) Complex Formation : Tridentate ligands related to 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride have been used to synthesize Cu(II) complexes, showing DNA binding and nuclease activity. This implies potential applications in biochemistry and molecular biology (Kumar et al., 2012).
  • Enantioselective Catalytic Processes : Catalytic enantioselective processes using borane reduction have utilized compounds like (S)-1-Pyridin-3-yl-ethylamine hydrochloride, indicating applications in organic synthesis and pharmaceutical chemistry (Huang et al., 2010).

Biological and Pharmaceutical Studies

  • Anticancer Activities : Copper(II) complexes with ligands similar to 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride have shown DNA binding and cleavage activities, along with anticancer effects against breast adenocarcinoma cells. This suggests potential use in cancer research and therapy development (Mustafa et al., 2015).
  • Neurological Research : Derivatives of related compounds have been studied as acetylcholinesterase and butyrylcholinesterase inhibitors, highlighting their potential in Alzheimer's disease treatment and neurological research (Pejchal et al., 2016).

Material Science and Engineering

  • Corrosion Inhibition : Schiff base complexes involving similar ligands have been studied for their corrosion inhibition properties on mild steel, indicating applications in materials science and engineering (Das et al., 2017).

properties

IUPAC Name

2-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-3-1-6-2-4-8-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXCZJZHNHCVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738270
Record name 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride

CAS RN

684221-30-5
Record name 3-Furanethanamine, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684221-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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